molecular formula C11H8Cl2O3 B14061368 Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate CAS No. 1098620-11-1

Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate

Cat. No.: B14061368
CAS No.: 1098620-11-1
M. Wt: 259.08 g/mol
InChI Key: LKDGWBSPDODZCB-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, dichloro substituents, and a hydroxypropynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate typically involves the esterification of 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The dichloro substituents may enhance the compound’s reactivity and binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate is unique due to the presence of both dichloro and hydroxypropynyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1098620-11-1

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

methyl 2,6-dichloro-4-(1-hydroxyprop-2-ynyl)benzoate

InChI

InChI=1S/C11H8Cl2O3/c1-3-9(14)6-4-7(12)10(8(13)5-6)11(15)16-2/h1,4-5,9,14H,2H3

InChI Key

LKDGWBSPDODZCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C(C#C)O)Cl

Origin of Product

United States

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